Methyl 5-acetyl-2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
METHYL 5-ACETYL-2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzofuran ring, a thiophene ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-ACETYL-2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of the Thiophene Ring: This involves the cyclization of appropriate precursors, often using dehydrative cyclization methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and acetyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and ester functionalities.
Substitution: The benzofuran and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets. For instance, the benzofuran moiety is known to interact with enzymes and receptors involved in various biological pathways . The thiophene ring can also contribute to the compound’s activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which have similar structural features and biological activities.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid, which share the thiophene ring structure.
Uniqueness
METHYL 5-ACETYL-2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the combination of benzofuran and thiophene rings in a single molecule, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21NO5S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
methyl 5-acetyl-2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H21NO5S/c1-10-6-11(2)17-14(9-27-15(17)7-10)8-16(24)22-20-18(21(25)26-5)12(3)19(28-20)13(4)23/h6-7,9H,8H2,1-5H3,(H,22,24) |
InChI Key |
FJFUGXXQNVJXOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C(=C(S3)C(=O)C)C)C(=O)OC)C |
Origin of Product |
United States |
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